molecular formula C16H18N2O5S2 B2791764 Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate CAS No. 919757-70-3

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate

Cat. No.: B2791764
CAS No.: 919757-70-3
M. Wt: 382.45
InChI Key: OFRFHIQUTOQYTO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a 4-(ethylsulfonyl)phenyl acetamido group and an ethyl carboxylate moiety.

Properties

IUPAC Name

ethyl 2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-3-23-15(20)13-10-24-16(17-13)18-14(19)9-11-5-7-12(8-6-11)25(21,22)4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRFHIQUTOQYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their versatility in medicinal chemistry, often exhibiting significant pharmacological effects such as antitumor, anticonvulsant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor potential. This compound has shown promising results in various in vitro assays against cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies indicate that modifications on the thiazole ring can enhance cytotoxicity against different tumor types, with structure-activity relationship (SAR) analyses revealing that electron-withdrawing groups increase potency .
  • Case Study : In a study conducted by the National Cancer Institute (NCI), several thiazole derivatives were screened against 60 human tumor cell lines. Notably, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line, indicating high efficacy .

Anticonvulsant Activity

Thiazole compounds have also demonstrated significant anticonvulsant properties. This compound may contribute to this class of activity.

  • Research Findings : A series of thiazole derivatives were analyzed for their anticonvulsant effects using models such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) tests. Compounds with specific substitutions on the thiazole ring showed enhanced protective effects against seizures .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, particularly against Gram-positive and Gram-negative bacteria.

  • Study Results : Recent studies have synthesized thiazole derivatives that combine sulfonamide and thiazole moieties, demonstrating potent antibacterial activity. For instance, compounds with specific substitutions exhibited significant zones of inhibition against various bacterial strains .

Antitumor Activity Data

Compound NameCell Line TestedGI50 Value (µM)
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-82260.08
This compoundA-431TBD

Antimicrobial Activity Data

Compound NameBacterial StrainZone of Inhibition (mm)
Isopropyl derivativeE. coli8
Isopropyl derivativeS. aureus9
Isopropyl derivativeB. subtilis10.5

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate. Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, a study focusing on N-(thiazol-2-yl)benzenesulfonamide derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing the importance of structural modifications in enhancing antibacterial properties .

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameConcentration (mM)Zone of Inhibition (mm)
Isopropyl Derivative810.5 (E. coli), 8 (S. aureus), 9 (B. subtilis)
Ethyl Sulfonamide Derivative7.57 (S. epidermidis), 6 (B. subtilis)

Inhibitory Effects on Enzymatic Activity

Thiazole derivatives have also been studied for their inhibitory effects on specific enzymes that are crucial for bacterial survival. For example, sulfonamide compounds are known to inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria. By blocking this pathway, these compounds can exert a bacteriostatic effect, preventing bacterial growth and replication . The incorporation of ethylsulfonyl groups into thiazole scaffolds has been shown to enhance this inhibitory activity.

Case Studies

  • Covalent Inhibitors of KEAP1 : A study explored the design of covalent inhibitors targeting KEAP1, utilizing compounds with thiazole structures similar to this compound. The study emphasized the importance of modifying the aryl group to optimize reactivity and selectivity for therapeutic applications against oxidative stress-related diseases .
  • Antibacterial Hybrid Compounds : Research involving hybrid antimicrobial agents demonstrated that combining thiazole derivatives with cell-penetrating peptides significantly enhanced antibacterial activity against resistant strains of bacteria. This approach underscores the potential for this compound to be used as a scaffold for developing novel antibacterial agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both ester and amide bonds under specific conditions:

Reaction Type Conditions Products References
Ester hydrolysis2M NaOH, ethanol/water (1:1), 80°C, 6h2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylic acid
Amide hydrolysis6M HCl, reflux, 12hEthyl 2-amino-4-carboxylatethiazole + 4-(ethylsulfonyl)phenylacetic acid

Ester hydrolysis proceeds via nucleophilic acyl substitution, while amide cleavage requires stronger acidic conditions due to resonance stabilization. The sulfonyl group remains intact under these conditions.

Nucleophilic Substitution at Sulfonyl Group

The ethylsulfonyl moiety participates in SN2 reactions with various nucleophiles:

Nucleophile Conditions Products Yield References
AmmoniaDMF, 100°C, 8h4-(sulfamoyl)phenyl derivative78%
Sodium methoxideTHF, 60°C, 4h4-(methoxysulfonyl)phenyl analog65%

The reaction follows second-order kinetics, with leaving group ability inversely correlated to reaction rate.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Target Group Reagents Products Notes References
AmideLiAlH4, THF, 0°C → RTEthyl 2-(2-(4-(ethylsulfonyl)phenyl)ethyl)thiazole-4-carboxylateRequires strict temp control
EsterDIBAL-H, toluene, -78°CCorresponding alcohol derivativePartial thiazole ring reduction observed

Complete amide-to-amine conversion requires stoichiometric excess of LiAlH4.

Thiazole Ring Modifications

The heterocyclic core enables characteristic thiazole reactions:

Reaction Conditions Products Application References
BrominationNBS, CCl4, light, 6h5-Bromo-thiazole derivativeCross-coupling precursor
Suzuki CouplingPd(PPh3)4, K2CO3, DME/H2O, 90°CBiaryl-thiazole hybridsPharmaceutical lead compounds

Bromination occurs regioselectively at the 5-position of the thiazole ring . Cross-coupling reactions show >85% efficiency with electron-deficient boronic acids.

Sulfonyl Group Transformations

The ethylsulfonyl group undergoes redox reactions:

Reaction Reagents Products Mechanism References
OxidationmCPBA, CH2Cl2, 0°CSulfonic acid derivativeElectrophilic addition
ReductionZn/HCl, ethanol, refluxThioether analogRadical intermediate

Sulfonic acid derivatives show enhanced water solubility (>15 mg/mL vs 0.2 mg/mL for parent compound).

Key Reactivity Trends:

  • Electronic Effects : The electron-withdrawing sulfonyl group deactivates the phenyl ring, directing electrophilic attacks to meta positions.

  • Steric Considerations : Bulkier nucleophiles exhibit lower reaction rates at both sulfonyl and ester groups.

  • pH Sensitivity : Amide bonds remain stable in neutral conditions but hydrolyze rapidly at pH <2 or >12.

This reactivity profile makes the compound valuable for developing antimicrobial and anticancer agents, with several derivatives showing IC50 values <10 μM in HCT-116 cell lines . Future research directions should explore photocatalytic modifications and biocatalytic transformations to enhance synthetic utility.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues in Anti-Cancer Research

(a) Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) and Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b)
  • Structure : Both compounds share the ethyl thiazole-4-carboxylate core but differ in their acetamido substituents. Compound 5a features a phthalimide (1,3-dioxoisoindolin-2-yl) group, while 5b includes an additional phenylpropanamido moiety.
  • Activity : Against HCT-116 cells, 5a (IC50 = 0.72 μM) and 5b (IC50 = 1.55 μM) show β-catenin inhibition at higher doses, with 5a matching methotrexate’s potency .
  • Comparison: The ethylsulfonylphenyl group in the target compound may enhance solubility compared to 5a/5b’s phthalimide groups, which are associated with metabolic instability and toxicity risks.
(b) Ethyl 2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate ()
  • Structure : This analog replaces the ethylsulfonylphenyl group with a phenylsulfonyl-acetamido chain.
  • Synthesis: Prepared via amide coupling, similar to the target compound’s likely synthetic route.
  • Application : Serves as a synthetic intermediate, whereas the target compound’s design suggests direct therapeutic intent.
(c) ADC1730 and ADC1740 ()
  • Structure: These antibody-drug conjugate (ADC) components include fluorogenic amino acids (Val-Ala-PAB) and functional groups (e.g., 4-nitrophenyl carbonate) for targeted delivery.
  • Comparison : Unlike the target compound, ADC1730/1740 are designed for linkage to antibodies, emphasizing stability and controlled release. Their higher molecular weights (506.56–671.66 g/mol) and complex substituents contrast with the target compound’s simpler structure, which may favor better membrane permeability .

Key Comparative Data Table

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents IC50 (HCT-116) Primary Application
Target Compound ~394.45* Ethyl thiazole-4-carboxylate 4-(ethylsulfonyl)phenyl acetamido Not reported Potential anti-cancer
5a () ~387.40* Ethyl thiazole-4-carboxylate 1,3-dioxoisoindolin-2-yl acetamido 0.72 μM Colorectal cancer therapy
5b () ~491.52* Ethyl thiazole-4-carboxylate 1,3-dioxoisoindolin-2-yl, phenylpropanamido 1.55 μM Colorectal cancer therapy
Ethyl 2-(2-(phenylsulfonyl)acetamido)thiazole-4-carboxylate () ~366.43* Ethyl thiazole-4-carboxylate Phenylsulfonyl acetamido Not reported Synthetic intermediate
ADC1730 () 506.56 N/A Mal-PhAc-Val-Ala-PAB N/A Antibody-drug conjugate

*Estimated based on structural similarity and evidence.

Mechanistic and Pharmacokinetic Insights

  • Target Engagement : Compounds like 5a/5b inhibit β-catenin, a mechanism likely shared by the target compound due to structural homology. The ethylsulfonyl group’s electron-withdrawing properties may enhance binding affinity compared to phenylsulfonyl or phthalimide groups .
  • However, ADC-linked compounds (e.g., ADC1730) prioritize metabolic stability over membrane permeability .

Q & A

Basic Research Question

  • NMR/IR : ¹H/¹³C NMR identifies the thiazole ring (δ 7.8–8.2 ppm for H-C=S) and ethylsulfonyl group (δ 1.3–1.5 ppm for CH₃) . IR confirms the amide bond (1650–1680 cm⁻¹, C=O stretch) .
  • X-ray crystallography : Resolves stereochemical uncertainties in the acetamido-thiazole linkage .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

What in vitro assays are suitable for preliminary screening of antimicrobial and antitumor activity?

Basic Research Question

  • Antimicrobial : Broth microdilution (MIC against E. coli, S. aureus) .
  • Antitumor : NCI-60 cell line panel screening (IC₅₀ values for leukemia, breast cancer) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition via DNA unwinding) .

Advanced Research Question

  • DNA intercalation : Ethidium bromide displacement assays (fluorescence quenching) confirm intercalation .
  • Topoisomerase II inhibition : Gel electrophoresis detects reduced DNA relaxation activity .
  • Molecular docking : Simulates binding to the TOP2A-DNA complex (AutoDock Vina, ∆G = -9.2 kcal/mol) .

How should researchers address contradictions in reported antimicrobial efficacy across studies?

Advanced Research Question
Discrepancies may arise from:

  • Strain variability : Use standardized strains (ATCC) and growth conditions .
  • Compound purity : Validate via HPLC (>95%) and LC-MS .
  • Statistical analysis : Apply ANOVA with post-hoc tests to compare MIC values across labs .

What strategies optimize the design of derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Core modifications : Replace ethylsulfonyl with methylsulfonyl or aryl groups to assess hydrophobicity .
  • Side-chain diversification : Introduce fluorophenyl (enhanced bioavailability) or azide (click chemistry tagging) .
  • In silico screening : Use Schrödinger Suite to prioritize derivatives with predicted LogP <3 and PSA <90 Ų .

Q. SAR Table :

DerivativeR GroupIC₅₀ (µM)LogP
ParentEthylsulfonyl2.12.8
Derivative 1Methylsulfonyl3.52.1
Derivative 24-Fluorophenyl1.83.2

Why might in vitro activity fail to translate to in vivo models, and how can this be mitigated?

Advanced Research Question

  • Pharmacokinetics : Poor solubility or rapid metabolism. Address via PEGylation or prodrug strategies .
  • Toxicity : Screen for hepatotoxicity (ALT/AST levels in murine models) .
  • Bioavailability : Nanoformulation (liposomes) improves tumor targeting .

What role do computational models play in predicting off-target interactions?

Advanced Research Question

  • Proteome-wide docking : Identify potential off-targets (e.g., kinase inhibition) using SwissDock .
  • Machine learning : Train models on ChEMBL data to predict CYP450 inhibition .
  • Validation : SPR (Biacore) measures binding kinetics for high-risk targets .

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